Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition-condensation reaction of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water . This reaction results in the formation of the isoxazole ring, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition-condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Enaminone derivatives and other reduced forms of the compound.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-Phenylisoxazole-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 5-Benzoyloxymethylisoxazole-3-carboxylate: Contains a benzoyloxymethyl group instead of a methyl group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis
Properties
CAS No. |
1623005-37-7 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
DNEHVCIDLLCZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NO1)C |
Origin of Product |
United States |
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